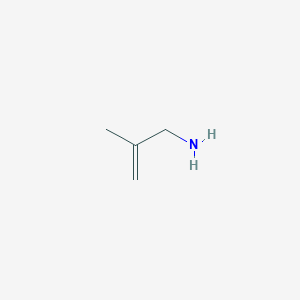

2-Methylallylamine

Description

Properties

IUPAC Name |

2-methylprop-2-en-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N/c1-4(2)3-5/h1,3,5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXDHQYLFEYUMFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80182954 | |

| Record name | 2-Methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2878-14-0 | |

| Record name | 2-Methylallylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2878-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylallylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002878140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2878-14-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylallylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80182954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylprop-2-en-1-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLALLYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FHJ35WE6DG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methylallylamine: A Versatile Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylallylamine, systematically known as 2-methylprop-2-en-1-amine with the CAS Number 2878-14-0 , is a primary aliphatic amine that has emerged as a valuable and versatile building block in medicinal chemistry and organic synthesis.[1][2] Its unique structural motif, featuring a primary amine appended to an isobutylene backbone, provides a reactive handle for a multitude of chemical transformations. This guide, curated for the discerning researcher, offers a comprehensive overview of this compound, from its fundamental physicochemical properties to its application in the synthesis of complex, biologically active molecules. We will delve into its synthesis, key reactions, and safety considerations, providing practical insights to empower your research and development endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective and safe utilization in experimental design. This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] Key quantitative data are summarized in the table below for easy reference.

| Property | Value | Source |

| CAS Number | 2878-14-0 | [1][2][3] |

| IUPAC Name | 2-methylprop-2-en-1-amine | [2][3] |

| Molecular Formula | C₄H₉N | [1][2][3] |

| Molecular Weight | 71.12 g/mol | [2] |

| Boiling Point | 78-83.5 °C at 760 mmHg | |

| Density | 0.78 g/cm³ | |

| Flash Point | -28 °C | |

| Refractive Index | 1.429 - 1.432 | |

| SMILES | CC(=C)CN | [2][3] |

| InChIKey | VXDHQYLFEYUMFY-UHFFFAOYSA-N | [2][3] |

Synthesis of this compound: A Methodological Overview

The industrial synthesis of this compound is typically achieved through the direct amination of isobutylene with ammonia over a solid acid catalyst. This process leverages readily available feedstocks to produce the target amine with high efficiency. While specific industrial protocols are often proprietary, the following represents a generalized, plausible experimental procedure based on established principles of amine synthesis from olefins.[4][5]

Experimental Protocol: Synthesis of this compound from Isobutylene and Ammonia

Objective: To synthesize 2-methylprop-2-en-1-amine via the direct amination of isobutylene.

Materials:

-

Isobutylene (gas)

-

Anhydrous Ammonia (gas)

-

High-pressure stainless-steel reactor

-

Gas flow controllers

-

Condenser and collection vessel

-

Distillation apparatus

Procedure:

-

Catalyst Activation: The solid acid catalyst is packed into the high-pressure reactor and activated by heating under a flow of inert gas (e.g., nitrogen) to remove any adsorbed water.

-

Reaction Setup: The reactor is brought to the desired reaction temperature (typically 100-350 °C) and pressure (typically 1000-5000 psig).[4]

-

Reagent Introduction: A pre-determined molar ratio of isobutylene and ammonia gas (e.g., 1:1 to 1:10) is introduced into the reactor using mass flow controllers.[4]

-

Reaction: The gaseous mixture is passed over the heated catalyst bed. The contact time is controlled by the flow rate of the reactants.

-

Product Collection: The reactor effluent, containing unreacted starting materials, this compound, and potential byproducts, is passed through a condenser to liquefy the products.

-

Purification: The collected liquid is then subjected to fractional distillation to separate the this compound from unreacted starting materials and any isomeric or oligomeric byproducts. The purity of the final product should be assessed by gas chromatography (GC) and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development: A Case Study with Rasagiline Analogs

The primary amine functionality of this compound makes it an ideal precursor for the synthesis of a wide range of pharmaceutical scaffolds. A notable example of a structurally related amine in a marketed drug is N-propargyl-1(R)-aminoindan, the active pharmaceutical ingredient in Rasagiline (Azilect®), a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[7][8] The synthesis of Rasagiline and its analogs often involves the N-alkylation of an aminoindan core. The following protocol illustrates a general method for the N-alkylation of an amine, a key transformation where a reagent like this compound could be employed to generate novel bioactive molecules.

Experimental Protocol: N-Alkylation of an Amine for the Synthesis of a Rasagiline Analog

Objective: To synthesize an N-alkylated amine, demonstrating a key reaction of this compound in the preparation of pharmaceutically relevant compounds.

Materials:

-

(R)-1-Aminoindan (or other primary amine)

-

2-Methylallyl chloride (or other suitable alkylating agent)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add (R)-1-aminoindan (1.0 eq), potassium carbonate (2.0 eq), and acetonitrile.

-

Addition of Alkylating Agent: While stirring the suspension, add 2-methylallyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(2-methylallyl)-1-aminoindan. The structure and purity should be confirmed by spectroscopic analysis.

Biological Significance: The Rasagiline Signaling Pathway

Rasagiline, and by extension, novel amines synthesized using building blocks like this compound, can exert profound effects on cellular signaling pathways. Rasagiline's primary mechanism of action is the inhibition of MAO-B, which leads to an increase in dopamine levels in the brain, providing symptomatic relief in Parkinson's disease.[9] Beyond this, preclinical studies have shown that rasagiline possesses neuroprotective properties, potentially through the activation of signaling cascades that promote cell survival and resilience.[7][10][11]

One such pathway involves the activation of the tyrosine kinase receptor (Trk) signaling pathway, which is associated with neurotrophic factors like brain-derived neurotrophic factor (BDNF).[10] Activation of Trk receptors can initiate a downstream cascade involving the Ras-PI3K-Akt pathway, which ultimately promotes neuronal survival and inhibits apoptosis.[10][11]

Caption: Simplified Rasagiline-activated neuroprotective signaling pathway.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed or inhaled and causes skin and eye irritation.[1] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a foundational building block in the modern synthetic chemist's toolbox. Its straightforward synthesis, coupled with its versatile reactivity, makes it an attractive starting material for the construction of novel and complex molecular architectures. As demonstrated through the lens of Rasagiline and its analogs, the incorporation of such amine fragments is a key strategy in the design of new therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will undoubtedly facilitate its effective application in pioneering drug discovery and development programs.

References

- Maruyama, W., et al. (2007). Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism. Neurobiology of Disease, 25(1), 35-44.

- Weinreb, O., et al. (2021). Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling. International Journal of Molecular Sciences, 22(11), 5948.

- Roberson, E. D. (2006). Rasagiline in treatment of Parkinson's disease. International Journal of Nanomedicine, 1(3), 265–271.

- Naoi, M., & Maruyama, W. (2010). Cellular mechanism of neuroprotection by selegiline and rasagiline in mitochondria and cellular signal transduction. ResearchGate.

- Youdim, M. B. H., & Weinstock, M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. Journal of Neural Transmission. Supplementa, (68), 91–103.

- Akazome, G. (1974). U.S. Patent No. 3,819,709. Washington, DC: U.S. Patent and Trademark Office.

- Selvaraj, M., & Pandurangan, A. (2000). Synthesis, characterisation and aniline methylation activity of VAPO-5 and VAPO-11. Indian Journal of Chemistry - Section A, 39(8), 834-839.

- Teva Pharmaceutical Industries Ltd. (2011). U.S. Patent Application No. 12/933,835.

- National Institute of Standards and Technology. (n.d.). 2-Propen-1-amine, 2-methyl-. In NIST Chemistry WebBook.

- Matrix Fine Chemicals. (n.d.). 2-METHYLPROP-2-EN-1-AMINE | CAS 2878-14-0.

- Özer, N. (2014). U.S. Patent No. 8,901,352. Washington, DC: U.S. Patent and Trademark Office.

- Shanghai Institute of Pharmaceutical Industry. (2015). CN Patent No. 105085278A.

- Dąbrowska, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Molecules, 27(13), 4287.

- Akazome, G. (1970). Synthesis of n-methylaniline. SciSpace.

- Dąbrowska, A., et al. (2022). N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. ResearchGate.

- Liang, N., et al. (2020). Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease. European Journal of Medicinal Chemistry, 202, 112475.

- Sridevi, N., & Chary, K. V. R. (2015). Synthesis of N-methylaniline by Aniline Alkylation with Methanol over Sn-MFI Molecular Sieve. ResearchGate.

- Paizs, C., et al. (2012). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. ResearchGate.

- National Center for Biotechnology Information. (n.d.). This compound. In PubChem Compound Database.

- Council of Scientific & Industrial Research. (2013). U.S. Patent Application No. 13/641,114.

- Weitkamp, J., et al. (2007). Formation of methylamines by the reaction of ammonia with surface methoxy species on zeolite H-Y and the silicoaluminophosphate H-SAPO-34. ResearchGate.

- Zhang, Y., et al. (1995). Synthesis of tert-butylamine by direct amination of iso-butene. ResearchGate.

Sources

- 1. CAS 2878-14-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-METHYLPROP-2-EN-1-AMINE | CAS 2878-14-0 [matrix-fine-chemicals.com]

- 4. US20130096349A1 - Process for conversion of isobutylene to tertiary butylamine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Rasagiline in treatment of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]

- 9. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of tyrosine kinase receptor signaling pathway by rasagiline facilitates neurorescue and restoration of nigrostriatal dopamine neurons in post-MPTP-induced parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rasagiline Exerts Neuroprotection towards Oxygen–Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methylallylamine

Abstract: 2-Methylallylamine, also known as methallylamine, is a primary amine that serves as a versatile and crucial building block in modern organic synthesis. Its unique structure, combining a nucleophilic primary amine with a sterically hindered allyl group, makes it a reagent of significant interest for researchers, scientists, and professionals in drug development and material science. This guide provides a comprehensive overview of its core physicochemical properties, chemical reactivity, spectroscopic signature, and safety protocols. By synthesizing technical data with practical insights, this document aims to equip the scientific community with the in-depth knowledge required for the effective and safe utilization of this compound in experimental design and scale-up operations.

Molecular Structure and Identification

This compound (CAS No: 2878-14-0) is structurally characterized as a propene chain with a methyl group at the C2 position and an aminomethyl group at the C1 position.[1][2] This configuration imparts a unique combination of reactivity; the primary amine offers a site for nucleophilic attack and bond formation, while the adjacent double bond and methyl group influence the steric environment and provide a handle for further chemical transformations, such as polymerizations or addition reactions.[2][3]

Key Identifiers:

-

IUPAC Name: 2-methylprop-2-en-1-amine[1]

-

Common Synonyms: Methallylamine, 2-Methyl-2-propen-1-amine[2][4][5]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of this compound are critical determinants of its handling, storage, and reaction conditions. It is a colorless, highly flammable liquid with a characteristic fishy, ammonia-like odor.[2][3][7] Its low boiling point and high vapor pressure necessitate handling in well-ventilated areas, preferably within a chemical fume hood.[8][9] The compound's solubility in both water and common organic solvents makes it a versatile reactant, simplifying its use in a wide range of reaction media and facilitating aqueous workups.[2][3]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, fishy, ammonia-like | [3][7] |

| Boiling Point | 78 - 83.5 °C at 760 mmHg | [4][6][7][8] |

| Density | 0.780 g/cm³ | [4][7][8] |

| Flash Point | -28 °C (-18.4 °F) | [4][6][7][8] |

| Solubility | Soluble in water and organic solvents | [2][3] |

| Vapor Pressure | 75.3 mmHg at 25 °C | [8] |

| Refractive Index | 1.429 - 1.432 | [4][6][8] |

| pKa (Predicted) | 9.45 ± 0.29 | [6] |

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound is rooted in the reactivity of its primary amino group. As a primary amine, it is both basic and nucleophilic, readily participating in a variety of fundamental organic transformations that are cornerstones of pharmaceutical and chemical synthesis.

Basicity and Nucleophilicity

With a predicted pKa of its conjugate acid around 9.45, this compound is a moderately strong base, comparable to other primary alkylamines.[4][6] This basicity allows it to act as a proton scavenger. More importantly, the lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of attacking electrophilic centers to form new carbon-nitrogen bonds.[2][10]

Key Reactions in Organic Synthesis

-

N-Acylation: this compound readily reacts with acylating agents such as acid chlorides and anhydrides to form stable amide bonds.[8] This reaction is one of the most common transformations in drug discovery for creating peptidomimetics and other complex molecular architectures.[3] The reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Generalized mechanism for N-Acylation of a primary amine.

-

Nucleophilic Substitution: The amine can act as a nucleophile to displace leaving groups on alkyl halides (Sɴ2 reaction), forming secondary and tertiary amines.[11][12] This sequential alkylation allows for the controlled synthesis of more complex amine structures. However, multiple substitutions can occur, often leading to a mixture of products unless a large excess of the amine is used.[10][12]

-

Application in Heterocyclic Synthesis: this compound is a documented intermediate in the synthesis of complex heterocyclic structures. Notably, it is used to prepare benzothiazepine dioxides, which have shown activity as HIV-1 protease inhibitors.[5] This highlights its role in constructing novel scaffolds for drug discovery.

Spectroscopic Characterization

Confirmation of the structure and purity of this compound is typically achieved through a combination of spectroscopic methods. While specific spectra should be run for each sample, the following characteristic signals are expected:

-

¹H NMR: Signals corresponding to the vinyl protons (H₂C=), the allylic protons (-CH₂-N), the methyl protons (-CH₃), and the amine protons (-NH₂). The amine protons may appear as a broad singlet and can be exchanged with D₂O.

-

¹³C NMR: Resonances for the four distinct carbon atoms: the sp² carbons of the double bond, the sp³ carbon of the methyl group, and the sp³ carbon of the aminomethyl group.[13]

-

IR Spectroscopy: Characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3400 cm⁻¹ region), C-H stretching, C=C stretching (around 1650 cm⁻¹), and N-H bending vibrations.[1][13]

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 71. Common fragmentation patterns would involve the loss of methyl or amino groups.[13]

Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when working with this compound. It is highly flammable, corrosive, and an irritant to the skin, eyes, and respiratory system.[1][7][11]

GHS Hazard Profile

| Hazard Class | Hazard Statement | Source(s) |

| Flammable liquids (Category 2) | H225: Highly flammable liquid and vapor | [1] |

| Skin Corrosion/Irritation | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation | [1] |

| Eye Damage/Irritation | H318/H319: Causes serious eye damage / Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [1][11] |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [1] |

Recommended Handling and Storage Protocol

Adherence to a systematic workflow is essential to minimize exposure and mitigate risks.

Caption: Workflow for the safe handling and storage of this compound.

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[7][9] It is recommended to keep the container refrigerated (0-6°C) and protected from moisture, as it can absorb CO₂ from the air.[6][7]

Experimental Protocol: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride, a representative transformation for this class of compound.

Objective: To synthesize N-(2-methylallyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic Anhydride (1.2 eq)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine or Pyridine (catalytic, 0.1 eq)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in dichloromethane. Cool the flask to 0 °C using an ice bath.

-

Addition of Reagents: To the cooled, stirring solution, add triethylamine (0.1 eq). Subsequently, add acetic anhydride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x). The bicarbonate wash neutralizes any remaining acetic acid and the catalyst.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: If necessary, purify the crude N-(2-methylallyl)acetamide by flash column chromatography or distillation.

Conclusion

This compound is a foundational reagent with a valuable profile for synthetic chemistry. Its well-defined physicochemical properties, predictable reactivity as a primary amine, and utility in constructing complex molecules, including pharmaceutical scaffolds, underscore its importance. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage its full potential in advancing chemical innovation.

References

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 76141, this compound." PubChem, [Link].

- Chemsrc. "this compound | CAS#:2878-14-0." Chemsrc, [Link].

- National Center for Biotechnology Information. "PubChem Compound Summary for CID 11953772, this compound hydrochloride." PubChem, [Link].

- Clark, J. "MULTIPLE NUCLEOPHILIC SUBSTITUTION IN THE REACTION BETWEEN HALOGENOALKANES AND AMMONIA." Chemguide, [Link].

- SpectraBase. "ALLYLAMINE, 2-METHYL-,". SpectraBase, [Link].

- Save My Exams. "Nucleophilic Substitution (AQA A Level Chemistry): Revision Note." Save My Exams, [Link].

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. byjus.com [byjus.com]

- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 2878-14-0 [chemicalbook.com]

- 6. Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound 28148-54-1 [sigmaaldrich.com]

- 9. PubChemLite - this compound (C4H9N) [pubchemlite.lcsb.uni.lu]

- 10. savemyexams.com [savemyexams.com]

- 11. science-revision.co.uk [science-revision.co.uk]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

2-Methylallylamine molecular weight and formula

An In-Depth Technical Guide to 2-Methylallylamine for Advanced Chemical Synthesis

Abstract

This compound, also known as methallylamine, is a versatile primary amine that serves as a critical building block in modern organic chemistry. Its unique bifunctional structure, featuring both a nucleophilic primary amine and a reactive alkene moiety, makes it an invaluable intermediate in the synthesis of a wide array of target molecules. This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the core physicochemical properties, detailed protocols for its synthesis and application, an analysis of its chemical reactivity, and rigorous safety and handling procedures. The information herein is grounded in authoritative sources to ensure scientific integrity and practical utility in a laboratory setting.

Core Molecular Profile of this compound

This compound is an organic compound classified as a primary amine.[1] Its structure includes a methyl group attached to the second carbon of an allyl group, which significantly influences its reactivity.[1] The fundamental molecular details are the cornerstone of its utility in chemical synthesis.

Molecular Formula: C₄H₉N[1][2][3][4][5]

Molecular Weight: 71.12 g/mol [2][5][6]

The presence of both an amine and a double bond allows it to participate in a diverse range of chemical reactions, including nucleophilic substitutions, additions, and polymerizations.[1][4]

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is essential for its effective use in research and development. It is typically a colorless to pale yellow liquid with a characteristic amine odor.[1]

| Property | Value | Source(s) |

| CAS Number | 2878-14-0 | [1][2][3] |

| IUPAC Name | 2-methylprop-2-en-1-amine | [2] |

| Synonyms | Methallylamine, (2-Methylallyl)amine, 2-Methyl-2-propen-1-amine | [1][4] |

| Density | 0.8 ± 0.1 g/cm³ | [3] |

| Boiling Point | 83.5 ± 9.0 °C at 760 mmHg | [3] |

| Flash Point | -2.8 ± 10.9 °C | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

| Vapor Pressure | 75.3 ± 0.2 mmHg at 25°C | [3] |

Molecular Structure

The structural arrangement of this compound dictates its reactivity. The primary amine is a potent nucleophile, while the double bond is susceptible to electrophilic addition.

Caption: 2D chemical structure of this compound.

Synthesis and Purification Workflow

The synthesis of primary amines from alkyl halides is a fundamental transformation in organic chemistry. A common and industrially viable method for producing this compound involves the reaction of methallyl chloride with an excess of ammonia. This approach, a variant of the Hofmann alkylation, utilizes an excess of the nucleophile (ammonia) to minimize the formation of secondary and tertiary amine byproducts.

Experimental Protocol: Synthesis via Ammonolysis

This protocol describes the synthesis of this compound from methallyl chloride. The causality behind using a large excess of aqueous ammonia is to ensure the halide preferentially reacts with ammonia rather than the newly formed primary amine product, thereby maximizing the yield of this compound.

Step 1: Reaction Setup

-

Equip a high-pressure reactor with a magnetic stirrer, thermocouple, and pressure gauge.

-

Charge the reactor with a 40% aqueous solution of ammonia. The molar ratio of ammonia to methallyl chloride should be at least 4:1 to favor primary amine formation.

-

Cool the reactor to 0-5°C using an ice bath.

Step 2: Reagent Addition

-

Slowly add methallyl chloride to the stirred ammonia solution. Maintain the temperature below 10°C during the addition to control the exothermic reaction.

-

Once the addition is complete, seal the reactor.

Step 3: Reaction

-

Heat the mixture to 60-80°C. The reaction is typically run for 3-4 hours under constant stirring. Monitor the internal pressure.

Step 4: Work-up and Isolation

-

Cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a separatory funnel. Add a concentrated solution of sodium hydroxide (NaOH) to neutralize the ammonium chloride salt and liberate the free amine.

-

Extract the aqueous layer with diethyl ether or another suitable organic solvent (3x).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄).

Step 5: Purification

-

Filter the drying agent and concentrate the organic solution under reduced pressure to remove the bulk of the solvent.

-

Purify the crude this compound by fractional distillation to yield the final product.

Synthesis Workflow Diagram

Sources

spectroscopic data of 2-Methylallylamine (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Methylallylamine

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (IUPAC name: 2-methylprop-2-en-1-amine), a versatile primary amine used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate structural elucidation and purity assessment are critical for its application in research and drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering field-proven insights into the interpretation of these spectra and the experimental protocols for their acquisition.

Molecular Structure and Properties:

-

Key Features: The molecule contains a primary amine (-NH₂), an alkene (C=C), and a methyl group (-CH₃), all of which give rise to characteristic spectroscopic signals.

Caption: Dominant α-cleavage pathway in this compound.

Key Fragmentation Data

| m/z | Ion/Fragment | Fragmentation Pathway | Significance |

|---|---|---|---|

| 71 | [C₄H₉N]⁺˙ | Molecular Ion (M⁺) | Confirms molecular weight |

| 56 | [C₄H₈]⁺˙ or [C₃H₆N]⁺ | Loss of •NH₂ or •CH₃ | A significant fragment, reported as the top peak in some databases [2] |

| 30 | [CH₂NH₂]⁺ | α-Cleavage | Characteristic fragment for primary amines |

Trustworthiness: The observation of an odd-numbered molecular ion at m/z 71 is strong evidence for the presence of one nitrogen atom. The presence of the m/z 30 fragment is a classic signature of a primary amine containing a -CH₂NH₂ group, validating the structural assignment.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound (~100 ppm) in a volatile organic solvent like methanol or dichloromethane.

-

GC Separation:

-

Inject 1 µL of the solution into the GC inlet, which is heated to vaporize the sample.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar DB-5ms).

-

A temperature gradient program is used to separate the analyte from the solvent and any impurities based on boiling point and column interaction.

-

-

MS Analysis:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron Ionization (EI) at 70 eV is typically used to fragment the molecule in a reproducible manner.

-

The resulting ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

References

- Title: this compound Source: PubChem, N

- Title: this compound hydrochloride Source: PubChem, N

- Title: Amine Fragmentation Source: Chemistry LibreTexts URL:[Link]

- Title: IR Spectroscopy Tutorial: Amines Source: University of Calgary URL:[Link]

- Title: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]

- Title: ALLYLAMINE, 2-METHYL-, [FTIR] - Spectrum Source: SpectraBase URL:[Link]

- Title: Mass Spectrometry Part 8 - Fragmentation in Amines Source: YouTube URL:[Link]

Sources

synthesis and characterization of 2-Methylallylamine

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methylallylamine

Abstract

This technical guide provides a comprehensive overview for the (also known as methallylamine), a valuable primary amine and versatile building block in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. It details two distinct and robust synthetic pathways: the direct ammonolysis of 3-chloro-2-methyl-1-propene and a two-step approach via the Ritter reaction. Each method is presented with a thorough explanation of the underlying chemical principles, detailed step-by-step experimental protocols, and an analysis of the key reaction parameters. Furthermore, this guide outlines a complete workflow for the purification, isolation, and rigorous characterization of the final product using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Safety protocols and handling guidelines are also discussed to ensure safe laboratory practice.

Introduction: The Versatility of this compound

This compound, with the chemical formula C₄H₉N, is a colorless, flammable liquid with a characteristic amine odor.[1][2] Its structure incorporates both a primary amine (-NH₂) and a terminal alkene (C=C), making it a bifunctional molecule with significant utility in organic chemistry. This dual reactivity allows it to serve as a key intermediate in the synthesis of a wide array of more complex molecules.

Its applications are diverse, ranging from its use as a monomer in the production of specialized polymers to its role as a precursor for pharmaceuticals and agrochemicals.[1][3] For instance, the copolymerization of this compound with acrylonitrile can enhance the dye affinity of the resulting polyacrylonitrile fibers.[3] In medicinal chemistry, it is an intermediate in the synthesis of various bioactive compounds, including inhibitors for proteins like the FK506 binding protein and HIV-1 protease.[3] Given its importance, access to reliable and well-documented synthetic and analytical procedures is crucial for researchers in the field. This guide aims to provide that authoritative foundation.

Synthesis of this compound: A Tale of Two Pathways

Two effective methods for the laboratory-scale synthesis of this compound are presented below. The choice between them may depend on the availability of starting materials, desired purity, and scale of the reaction.

Method 1: Direct Ammonolysis of 3-Chloro-2-methyl-1-propene

This method represents a direct and straightforward approach to synthesizing the target amine. It involves the nucleophilic substitution of the chlorine atom in 3-chloro-2-methyl-1-propene by ammonia. The reaction is typically performed using an alcoholic solution of ammonia under pressure, which favors the formation of the primary amine salt.

Reaction Principle: The lone pair of electrons on the nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine. This SN2 reaction displaces the chloride ion and forms the this compound salt. Using a large excess of ammonia helps to minimize the formation of secondary and tertiary amine byproducts. The free amine can be liberated from its salt by treatment with a strong base.

Caption: Reaction scheme for the synthesis of this compound via ammonolysis.

Experimental Protocol: Synthesis of this compound Hydrochloride

-

Reaction Setup: In a high-pressure autoclave or a sealed heavy-walled reaction vessel, place a solution of 3-chloro-2-methyl-1-propene (1.0 mole) in ethanol (250 mL).

-

Ammonia Addition: Cool the vessel in a dry ice/acetone bath and carefully add a saturated solution of ammonia in ethanol (prepared by bubbling ammonia gas through cold ethanol) or a sufficient amount of liquid ammonia (e.g., 10-15 moles, a significant excess).

-

Reaction: Seal the vessel tightly and allow it to warm to room temperature behind a safety shield. Heat the mixture to 100-120 °C for 8-12 hours. The pressure inside the vessel will increase significantly.

-

Work-up: After cooling the vessel to room temperature, carefully vent the excess ammonia in a well-ventilated fume hood.

-

Isolation of Salt: Transfer the reaction mixture to a round-bottom flask and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator. The resulting solid is crude this compound hydrochloride.

-

Purification: Recrystallize the crude salt from an ethanol/ether mixture to obtain colorless crystalline product. The melting point should be in the range of 179-184 °C.

Protocol: Liberation of the Free Amine

-

Basification: Dissolve the purified this compound hydrochloride (1.0 mole) in a minimal amount of water and cool the solution in an ice bath.

-

Extraction: Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (approx. 1.2 moles) with stirring until the solution is strongly basic (pH > 12). The free amine will separate as an oily layer.

-

Drying and Distillation: Extract the aqueous layer several times with diethyl ether or dichloromethane. Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄), filter, and carefully remove the solvent by distillation. The crude amine is then purified by fractional distillation.

Method 2: The Ritter Reaction Pathway

The Ritter reaction is a powerful method for forming amides from a carbocation source and a nitrile.[4][5] This pathway involves two distinct steps: first, the formation of N-(2-methylallyl)acetamide from a precursor like isobutylene or tert-butanol and acetonitrile, followed by the hydrolysis of the amide to yield the desired primary amine.

Reaction Principle:

-

Step 1 (Amide Formation): A strong acid (e.g., sulfuric acid) protonates an alkene (isobutylene) or an alcohol (tert-butanol) to generate a stable tertiary carbocation (the tert-butyl cation). This electrophilic carbocation is then attacked by the nitrogen atom of a nitrile (e.g., acetonitrile). The resulting nitrilium ion is subsequently hydrolyzed during work-up to form the N-substituted amide.[6][7]

-

Step 2 (Amide Hydrolysis): The synthesized N-(2-methylallyl)acetamide is then hydrolyzed under acidic or basic conditions to cleave the amide bond, yielding this compound and acetic acid (or its salt).

Caption: Two-step synthesis of this compound via the Ritter Reaction.

Experimental Protocol: Step 1 - Synthesis of N-(2-methylallyl)acetamide

-

Reaction Setup: To a stirred solution of acetonitrile (2.0 moles) in a flask cooled to 0 °C in an ice bath, slowly add concentrated sulfuric acid (1.0 mole). Maintain the temperature below 10 °C.

-

Carbocation Generation: Slowly add tert-butanol (0.9 moles) or bubble isobutylene gas through the solution while maintaining vigorous stirring and cooling. An exothermic reaction will occur.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

-

Work-up: Carefully pour the reaction mixture over a large volume of crushed ice.

-

Neutralization and Extraction: Neutralize the cold aqueous solution with a strong base, such as 50% NaOH solution, keeping the temperature low. The amide product may precipitate or can be extracted with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(2-methylallyl)acetamide, which can be purified by distillation or recrystallization.

Experimental Protocol: Step 2 - Hydrolysis to this compound

-

Reaction Setup: Place the N-(2-methylallyl)acetamide (1.0 mole) in a round-bottom flask equipped with a reflux condenser.

-

Hydrolysis: Add an excess of 6M hydrochloric acid (e.g., 3-4 moles). Heat the mixture to reflux for 6-12 hours, or until the reaction is complete (monitored by TLC).

-

Isolation: After cooling, the product is present as its hydrochloride salt in the aqueous solution. Follow the "Liberation of the Free Amine" protocol described in Method 1 to isolate, purify, and distill the final product.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methylprop-2-en-1-amine | [8] |

| CAS Number | 2878-14-0 | [8][9] |

| Molecular Formula | C₄H₉N | [8][9] |

| Molecular Weight | 71.12 g/mol | [8][9] |

| Appearance | Colorless to light yellow liquid | [2][10] |

| Boiling Point | ~78-84 °C at 760 mmHg | [9][11] |

| Density | ~0.780 g/mL | [9][11] |

| Flash Point | ~ -2.8 °C | [9] |

| Refractive Index | ~1.429 - 1.432 | [10][11] |

Spectroscopic Analysis

The following section describes the expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A broad singlet for the two amine protons (-NH₂ ), which may exchange with D₂O.

-

Two closely spaced signals (singlets or narrow multiplets) in the vinyl region for the two non-equivalent terminal alkene protons (=CH₂ ).

-

A singlet for the two methylene protons adjacent to the amine group (-CH₂ -NH₂).

-

A singlet for the three methyl protons (-CH₃ ).

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four signals corresponding to the four unique carbon environments: the quaternary alkene carbon, the terminal alkene carbon (=C H₂), the methylene carbon (-C H₂-), and the methyl carbon (-C H₃).

Infrared (IR) Spectroscopy The IR spectrum provides key information about the functional groups present.[8]

-

N-H Stretch: A characteristic medium-to-weak doublet (for primary amines) in the region of 3300-3500 cm⁻¹.

-

C-H Stretch: Signals just above 3000 cm⁻¹ for the sp² C-H bonds of the alkene and just below 3000 cm⁻¹ for the sp³ C-H bonds of the methyl and methylene groups.

-

C=C Stretch: A medium-to-weak absorption around 1650 cm⁻¹ indicating the carbon-carbon double bond.

-

N-H Bend: A medium-to-strong scissoring vibration around 1590-1650 cm⁻¹.

-

C-N Stretch: A medium absorption in the fingerprint region, typically around 1020-1250 cm⁻¹.

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at an m/z value corresponding to the molecular weight of the compound (71.12).

-

Fragmentation: Common fragmentation patterns for allylic amines include the loss of a methyl group or cleavage of the C-C bond beta to the nitrogen atom.

Caption: General workflow from synthesis to characterization of this compound.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated chemical fume hood.[9]

-

Hazards: It is a highly flammable liquid and vapor.[8][9] It is irritating to the eyes, skin, and respiratory system.[9][12] Ingestion may cause gastrointestinal irritation.[9]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, appropriate protective gloves (e.g., nitrile), and a lab coat.[9] An approved respirator may be necessary if ventilation is inadequate.[9]

-

Handling: Use spark-proof tools and explosion-proof equipment. Ground and bond containers when transferring material. Avoid contact with skin, eyes, and clothing, and prevent inhalation of vapors.[9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong acids and oxidizing agents.[9] It is recommended to store refrigerated (below 4 °C) and protected from moisture, as it is hygroscopic.[9]

Conclusion

This guide has detailed two reliable and distinct methodologies for the synthesis of this compound: direct ammonolysis and the Ritter reaction. Each protocol offers a viable route for obtaining this important chemical intermediate, with the choice depending on specific laboratory constraints and objectives. The comprehensive characterization workflow, summarizing expected data from NMR, IR, and MS analyses, provides a robust framework for verifying the identity and purity of the final product. By adhering to the outlined experimental procedures and safety guidelines, researchers can confidently synthesize and characterize this compound for its numerous applications in chemical and pharmaceutical development.

References

- This compound | CAS#:2878-14-0 | Chemsrc. (n.d.).

- This compound | C4H9N | CID 76141 - PubChem. (n.d.). National Institutes of Health.

- Synthesis of this compound hydrochloride as a starting material for the preparation of 2-methoxyisobutylisonitrile ligand - INIS-IAEA. (n.d.).

- Ritter reaction - Wikipedia. (n.d.).

- N-Ethyl-2-methylallylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- Ritter Reaction - NROChemistry. (n.d.).

- This compound hydrochloride | C4H10ClN | CID 11953772 - PubChem. (n.d.). National Institutes of Health.

- Ritter Reaction. (2019). Organic Chemistry.

- Ritter Reaction - Organic Chemistry Portal. (n.d.).

- Allylamine - Organic Syntheses Procedure. (n.d.).

- Process for producing poly (allylamine) derivatives - Google Patents. (n.d.).

- Ethylamine, N-methyl - Organic Syntheses Procedure. (n.d.).

- This compound, min 98% (GC), 1 ml - CP Lab Safety. (n.d.).

- Ritter Reaction - YouTube. (2022). Professor Dave Explains.

- N-Methylallylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology.

- N-Methylallylamine | C4H9N | CID 69391 - PubChem. (n.d.). National Institutes of Health.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. CAS 2878-14-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 2878-14-0 [chemicalbook.com]

- 4. Ritter reaction - Wikipedia [en.wikipedia.org]

- 5. Ritter Reaction [organic-chemistry.org]

- 6. Ritter Reaction | NROChemistry [nrochemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. This compound | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | CAS#:2878-14-0 | Chemsrc [chemsrc.com]

- 10. This compound, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. This compound, 97% | Fisher Scientific [fishersci.ca]

- 12. 2-Methylallylamin -hydrochlorid | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to the Commercial Sourcing and Purity Assessment of 2-Methylallylamine

Introduction: The Versatile Building Block

2-Methylallylamine (CAS No. 2878-14-0), also known as methallylamine, is a primary aliphatic amine that serves as a critical intermediate in the synthesis of a wide array of chemical compounds. Its unique structure, featuring a primary amine and a reactive double bond, makes it a valuable building block in the pharmaceutical and agrochemical industries. This guide provides an in-depth technical overview of the commercial landscape for this compound, including common purity grades, and offers detailed protocols for its rigorous purity assessment, a crucial step for researchers, scientists, and drug development professionals.

Part 1: Commercial Availability and Purity Grades

This compound is commercially available from a variety of chemical suppliers, typically as a colorless to light yellow liquid. The purity of the commercially available product is a critical parameter that can significantly impact the outcome of subsequent synthetic steps and the impurity profile of the final product. The most common purity grades offered are determined by Gas Chromatography (GC).

Below is a summary of major commercial suppliers and their typically offered purities for this compound and its hydrochloride salt:

| Supplier | Product Name | CAS No. | Purity | Form |

| Sigma-Aldrich (Merck) | This compound hydrochloride | 28148-54-1 | - | Solid |

| Thermo Scientific Chemicals (Fisher Scientific) | This compound | 2878-14-0 | 97% | Liquid |

| Fluorochem | This compound | 2878-14-0 | 97% | Liquid |

| CymitQuimica | This compound | 2878-14-0 | >98.0% (GC) | Liquid |

| ChemicalBook | This compound | 2878-14-0 | 98%, 99% | Liquid |

It is imperative for researchers to obtain a Certificate of Analysis (CoA) from the supplier for each batch. The CoA provides lot-specific purity data and information on the analytical methods used for its determination.

Part 2: Rigorous Purity Assessment Methodologies

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound, employing chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities. Due to the polar nature of primary amines, which can lead to poor peak shape and column adsorption, derivatization is often employed to produce less polar, more volatile derivatives.[1]

-

Derivatization Agent: Trifluoroacetic anhydride (TFAA) is a common and effective derivatizing agent for primary amines.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

-

Add 1 mL of a suitable anhydrous solvent, such as ethyl acetate.

-

Add 100 µL of TFAA to the vial.

-

Cap the vial tightly and heat at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

GC-MS Conditions:

-

Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

MS Detector:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: 35-350 amu.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of a wide range of compounds. For aliphatic amines like this compound that lack a strong UV chromophore, pre-column derivatization with a UV-active or fluorescent tag is necessary for sensitive detection.[2]

-

Derivatization Agent: Dansyl chloride is a widely used derivatizing agent that reacts with primary and secondary amines to form highly fluorescent and UV-active derivatives.

-

Sample Preparation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

-

In a vial, mix 100 µL of the sample solution with 200 µL of a dansyl chloride solution (e.g., 5 mg/mL in acetonitrile) and 100 µL of a sodium bicarbonate buffer (100 mM, pH 9.5).

-

Vortex the mixture and heat at 60°C for 1 hour in the dark.

-

After cooling, the sample is ready for injection.

-

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.

-

Mobile Phase: A gradient elution is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program:

-

Start with a suitable ratio (e.g., 70% A, 30% B).

-

Linearly increase the proportion of Mobile Phase B over 20-30 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detector: UV detector set at the absorbance maximum of the dansyl derivative (typically around 254 nm or 340 nm).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation and quantitative analysis. ¹H NMR can be used to confirm the structure of this compound and to quantify its purity against a certified internal standard.

-

Sample Preparation:

-

Accurately weigh a known amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube.

-

Accurately weigh a known amount of the this compound sample into the same NMR tube.

-

Add a suitable deuterated solvent (e.g., CDCl₃ or D₂O) to dissolve both the sample and the internal standard.

-

-

NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to ensure full relaxation and accurate quantification.

-

-

Data Analysis:

-

Integrate a well-resolved signal of the internal standard and a well-resolved signal of this compound (e.g., the allylic CH₂ protons).

-

Calculate the purity of this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * Purity_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

Purity_std = Purity of the internal standard

-

Part 3: Understanding Potential Impurities

The purity of this compound is influenced by its synthetic route. A common industrial synthesis involves the reaction of methallyl chloride with ammonia.[3] This process can lead to the formation of several byproducts. Another potential synthetic route is the Ritter reaction.[4][5][6]

Impurities from the Ammonolysis of Methallyl Chloride

-

Di- and Tri-methallylamine: The primary amine product can further react with methallyl chloride to form the secondary (di-methallylamine) and tertiary (tri-methallylamine) amines. The extent of this over-alkylation depends on the reaction conditions, particularly the molar ratio of ammonia to methallyl chloride.

-

Methallyl Alcohol: Hydrolysis of methallyl chloride under the reaction conditions can lead to the formation of methallyl alcohol.

-

Residual Solvents and Starting Materials: Incomplete removal of solvents used in the reaction or purification process, as well as unreacted methallyl chloride, can be present as impurities.

Impurities from the Ritter Reaction

The Ritter reaction involves the reaction of an alkene (isobutylene) or an alcohol (tert-butanol) with a nitrile (e.g., hydrogen cyanide) in the presence of a strong acid.[4][5][6]

-

N-tert-butylmethacrylamide: This is the expected amide intermediate from the Ritter reaction. Incomplete hydrolysis would lead to its presence as an impurity.

-

Polymerization Products: The acidic conditions and the presence of a double bond can promote polymerization of this compound or its precursors.

-

Byproducts from the Nitrile: Depending on the nitrile used, various side products can be formed.

Part 4: Workflow for Sourcing and Qualification

The following diagram illustrates a robust workflow for sourcing and qualifying this compound for research and development purposes.

Caption: Workflow for Sourcing and Qualification of this compound.

Conclusion

The reliability of research and development outcomes in the chemical and pharmaceutical sciences is intrinsically linked to the quality of the starting materials. For a versatile building block like this compound, a thorough understanding of its commercial sources, available purities, and potential impurities is paramount. By implementing the rigorous analytical methodologies and a structured qualification workflow outlined in this guide, researchers can ensure the integrity of their starting material, leading to more reproducible and reliable scientific results.

References

- Nature Protocols. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

- Pharmaffiliates. Allylamine-Impurities.

- ResearchGate. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Request PDF.

- ScienceDirect. A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.

- Atmospheric Measurement Techniques. Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography.

- PubMed. HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliphatic aldehyde product with TRIS.

- NIH. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances.

- Wikipedia. Ritter reaction.

- ResearchGate. In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR.

- Veeprho. Allylamine Impurities and Related Compound.

- Organic Chemistry Portal. Ritter Reaction.

- Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.

- ACS Publications. Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines | Organic Letters.

- SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat.

- Organic Chemistry Portal. Ritter Reaction.

- NIH. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols.

- LabRulez GCMS. Bulletin 737F Amines Analysis by Packed Column GC.

- ResearchGate. The Ritter Reaction.

- Google Patents. Methallyl chloride synthetic process and apparatus thereof.

- ResearchGate. Synthesis of allylamine by ammonolysis of allyl chloride.

- Google Patents. Process for production of unsaturated amines.

- NIH. Efficient synthesis of amides from secondary alcohols and CH3CN promoted by Fe(NO3)3·9H2O.

- PubChem. Triallylamine.

- ResearchGate. Ammonolysis of Allyl Chloride by Ammonia Solution | Request PDF.

- MDPI. Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.

Sources

An In-Depth Technical Guide to the Nomenclature of 2-Methylallylamine

Abstract

In the landscape of organic synthesis, precision in communication is paramount. The unambiguous identification of chemical reagents is the foundation upon which reproducible and safe research is built. This guide provides a comprehensive analysis of the nomenclature for the compound commonly known as 2-Methylallylamine. Targeted at researchers, scientists, and professionals in drug development, this document serves as a definitive reference for its various synonyms, systematic names, and commercial identifiers. By elucidating the logic behind its different names and providing a consolidated reference, this guide aims to mitigate ambiguity and enhance clarity in scientific discourse and procurement.

Introduction: The Need for a Unified Nomenclature

This compound is a primary amine that serves as a versatile intermediate and building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][2] Its structure, featuring both a reactive amine group and a double bond, makes it a valuable precursor for a variety of chemical transformations.[1] However, the multiplicity of names used to identify this single chemical entity can be a source of confusion, leading to potential errors in research, development, and manufacturing.

This guide addresses this challenge by systematically cataloging and explaining the various names and identifiers associated with this compound. Understanding these alternatives is not merely an academic exercise; it is crucial for conducting effective literature searches, ensuring accurate ordering from chemical suppliers, and maintaining clear, consistent documentation in regulatory submissions and patents.

Systematic and Common Nomenclature

The naming of an organic compound can follow several conventions, primarily the systematic IUPAC (International Union of Pure and Applied Chemistry) naming system and common or trivial names that have been adopted through historical use.

The authoritative IUPAC name for this compound is 2-methylprop-2-en-1-amine .[3][4] This name is derived by identifying the longest carbon chain containing the principal functional group (the amine). The chain is a "propene" (a three-carbon chain with a double bond). The amine group is on carbon #1, and a methyl group is on carbon #2, leading to the systematic name. An equally valid, and frequently cited, IUPAC name is 2-Propen-1-amine, 2-methyl- , which follows a slightly different but equally correct formatting of the same systematic rules.[1][5][6]

While the IUPAC name is systematic, several common names are prevalent in literature and commercial catalogs:

-

This compound : This is the most widely used common name and the topic of this guide. It is a semi-systematic name where "allylamine" describes the core structure (a three-carbon chain with a double bond and an amine) and "2-methyl" specifies the substitution.

-

Methallylamine : This is a more traditional trivial name, often used interchangeably with this compound.[1][2][5][6]

-

β-Methallylamine : The "β" (beta) designation is an older naming convention indicating the position of the methyl group relative to the amine.[1]

Comprehensive Synonym and Identifier Compendium

To facilitate accurate identification, the following table consolidates the key names, synonyms, and registry numbers for this compound. These identifiers are crucial for searching chemical databases, safety data sheets (SDS), and supplier catalogs.

| Identifier Type | Value | Authoritative Source(s) |

| Primary Common Name | This compound | CymitQuimica, Fluorochem, PubChem[1][3][4] |

| IUPAC Name | 2-methylprop-2-en-1-amine | Fluorochem, PubChem, NIST[3][4][6] |

| Alternative IUPAC Name | 2-Propen-1-amine, 2-methyl- | CymitQuimica, Guidechem, NIST[1][2][6] |

| CAS Number | 2878-14-0 | CymitQuimica, Fluorochem, PubChem[1][3][4] |

| EC Number | 220-724-2 | PubChem, Guidechem[2][4] |

| PubChem CID | 76141 | PubChem[4] |

| Molecular Formula | C4H9N | CymitQuimica, Fluorochem, PubChem[1][3][4] |

| SMILES | C=C(C)CN | Fluorochem[3] |

| InChIKey | VXDHQYLFEYUMFY-UHFFFAOYSA-N | CymitQuimica, Fluorochem, PubChem[1][3][4] |

| Trivial Name | Methallylamine | ChemicalBook, Guidechem, NIST[2][5][6] |

| Other Synonyms | (2-Methylallyl)amine | CymitQuimica[1] |

| 1-Amino-2-methyl-2-propene | CymitQuimica[1] | |

| 2-Methyl-2-propen-1-amine | CymitQuimica, Sigma-Aldrich[1] | |

| 2-Methyl-2-propenylamine | CymitQuimica[1] | |

| 3-Amino-2-methyl-1-propene | CymitQuimica[1] |

Nomenclature Relationship Visualization

To visually represent the relationships between the primary name, systematic names, common synonyms, and key identifiers, the following diagram has been generated. This flowchart serves as a quick reference map for navigating the nomenclature of this compound.

Caption: A diagram illustrating the nomenclature hierarchy for this compound.

Note on Related Compounds: The Hydrochloride Salt

It is critical for researchers to distinguish the free base form (this compound, CAS 2878-14-0) from its hydrochloride salt (this compound hydrochloride, CAS 28148-54-1).[7][8][9] The salt form has different physical properties, such as solubility and melting point, and a different molecular weight (107.58 g/mol ).[8][9] While their reactive component is the same, experimental protocols and molar calculations must account for the specific form being used. Supplier catalogs often list both, and careful verification of the CAS number is the most reliable way to ensure the correct substance is procured.

Conclusion

The accurate identification of chemical compounds is a fundamental prerequisite for successful scientific research and development. This guide has systematically detailed the various synonyms, systematic names, and identifiers for this compound. By providing a consolidated reference table and a clear visualization of the nomenclature relationships, we aim to equip researchers, chemists, and drug development professionals with the tools to navigate the complexities of chemical terminology with confidence. Adherence to precise nomenclature, verified by CAS numbers, will continue to be the gold standard for ensuring safety, reproducibility, and clarity in the scientific community.

References

- This compound.

- 2-Propen-1-amine, 2-methyl-. NIST WebBook. [Link]

- 2-propen-1-amine, 2-methyl-n-(2-methyl-2-propen-1-yl)-, hydrochloride. ChemBK. [Link]

- This compound hydrochloride.

- Chemical Properties of 2-Propen-1-amine, 2-methyl- (CAS 2878-14-0). Cheméo. [Link]

Sources

- 1. CAS 2878-14-0: this compound | CymitQuimica [cymitquimica.com]

- 2. guidechem.com [guidechem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound | C4H9N | CID 76141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 2878-14-0 [chemicalbook.com]

- 6. 2-Propen-1-amine, 2-methyl- [webbook.nist.gov]

- 7. This compound hydrochloride [synhet.com]

- 8. 2-メチルアリルアミン 塩酸塩 | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound hydrochloride | C4H10ClN | CID 11953772 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Amine Group in 2-Methylallylamine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the primary amine group in 2-methylallylamine (also known as methallylamine). As a versatile building block in organic synthesis, understanding the nuances of its amine functionality is paramount for its effective utilization in the development of pharmaceuticals, agrochemicals, and novel materials. This document delves into the fundamental aspects of its basicity and nucleophilicity, explores key transformations such as N-acylation, N-alkylation, and reductive amination with detailed experimental insights, and examines the potential for intramolecular reactions involving the proximate allyl group. The content is structured to provide not only theoretical understanding but also practical, field-proven methodologies for the synthetic chemist.

Introduction: The Structural and Electronic Landscape of this compound

This compound is a primary amine characterized by the presence of a methyl-substituted allyl group attached to the nitrogen atom.[1] This unique structural motif imparts a distinct reactivity profile to the amine functionality. The lone pair of electrons on the nitrogen atom is the focal point of its basic and nucleophilic character, participating in a wide array of chemical transformations.

The presence of the electron-donating methyl group on the C2 position of the allyl moiety enhances the electron density on the nitrogen atom through an inductive effect. This, in turn, is expected to increase both the basicity and nucleophilicity of the amine compared to its unsubstituted counterpart, allylamine.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₉N | [2] |

| Molecular Weight | 71.12 g/mol | [2] |

| Boiling Point | 78 °C | [3] |

| Predicted pKa of Conjugate Acid | 9.45 ± 0.29 | [3][4] |

The predicted pKa of the conjugate acid of this compound (2-methylprop-2-en-1-aminium) is approximately 9.45.[3][4] This value, comparable to that of simple primary alkylamines, indicates that it is a moderately strong base capable of readily participating in acid-base reactions. For comparison, the pKa of the conjugate acid of allylamine is 9.49.[5]

Core Reactivity of the Amine Group: Basicity and Nucleophilicity

The reactivity of the amine group in this compound is fundamentally governed by the availability of its lone pair of electrons. This dictates its behavior as both a Brønsted-Lowry base and a nucleophile in a variety of reactions.

Basicity

As a primary amine, this compound readily accepts a proton to form the corresponding ammonium salt. This basicity is a critical consideration in reaction design, as it influences the choice of solvents, catalysts, and work-up procedures. In acidic media, the amine will be protonated, rendering it non-nucleophilic. Therefore, reactions requiring the nucleophilic character of the amine are typically carried out under neutral or basic conditions.

Nucleophilicity

The nitrogen atom in this compound is a potent nucleophile, readily attacking electrophilic centers to form new carbon-nitrogen bonds. This nucleophilic character is the basis for many of its synthetic applications. The steric hindrance around the nitrogen atom is relatively low, allowing for facile approach to a variety of electrophiles.

Key Transformations of the Amine Group

The nucleophilic nature of the amine in this compound allows for a range of important chemical transformations, including N-acylation, N-alkylation, and reductive amination. These reactions are foundational for incorporating the 2-methylallyl moiety into more complex molecular architectures.

N-Acylation: Formation of Amides

N-acylation is a robust method for the formation of amides from primary amines. This transformation is widely used for the protection of amine groups, as well as for the synthesis of biologically active compounds and polymers.

The choice of acylating agent and reaction conditions is dictated by the reactivity of the amine and the desired product. Acyl chlorides and anhydrides are highly reactive electrophiles that readily acylate this compound. The use of a base is often necessary to neutralize the acidic byproduct (e.g., HCl from acyl chlorides), thereby driving the reaction to completion. For less reactive acylating agents, a catalyst may be employed. Solvent choice is critical to ensure solubility of all reactants and to manage the reaction temperature.

This protocol describes a general, catalyst-free method for the N-acetylation of a primary amine, which can be adapted for this compound.[6]

Materials:

-

This compound (1.0 mmol)

-

Acetic anhydride (1.2 mmol)

-

Diethyl ether

-